molecular formula C15H15N3OS B12204704 N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]propanamide CAS No. 889768-58-5

N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]propanamide

Cat. No.: B12204704
CAS No.: 889768-58-5
M. Wt: 285.4 g/mol
InChI Key: RRIQHJUKANTVRY-UHFFFAOYSA-N
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Description

N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]propanamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]propanamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with bromo ketones under microwave activation. This method offers the advantages of convenient operation, short reaction time, and good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and ultimately cell death. This compound has shown antiproliferative activity against various cancer cell lines by targeting DNA and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]propanamide stands out due to its unique structural features and broad spectrum of biological activities

Properties

CAS No.

889768-58-5

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]propanamide

InChI

InChI=1S/C15H15N3OS/c1-3-12(19)16-14-13(11-6-4-10(2)5-7-11)17-15-18(14)8-9-20-15/h4-9H,3H2,1-2H3,(H,16,19)

InChI Key

RRIQHJUKANTVRY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(N=C2N1C=CS2)C3=CC=C(C=C3)C

Origin of Product

United States

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